7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c1-2-4-9(5-3-1)10-6-7-12-11-13-8-14-15(10)11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZKWMXLDGCTGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC3=NC=NN23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358501 | |
| Record name | 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39573-72-3 | |
| Record name | 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Phenyl 1 2 3 Triazolo 1,5 a Pyrimidine and Its Analogs
Foundational Synthetic Routes
The construction of the 7-phenyl- mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine core is predominantly achieved through the strategic combination of a triazole precursor with a suitable three-carbon pyrimidine (B1678525) fragment. These foundational routes can be categorized into condensation reactions, cyclization approaches, and subsequent functional group transformations.
Condensation Reactions Employing Appropriate Precursors
The most prevalent method for synthesizing the mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine system involves the condensation of 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.gov This approach directly establishes the pyrimidine ring onto the triazole core.
A primary example is the reaction between 3-amino-1,2,4-triazole and 1-phenylbutane-1,3-dione. This condensation typically proceeds under acidic conditions, such as in refluxing acetic acid, to yield the corresponding 5-methyl-7-phenyl- mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine. nih.gov Similarly, the reaction of 1-phenylpentane-1,3-dione (B1605474) with 2H-1,2,4-triazol-3-amine at elevated temperatures affords 5-phenyl- mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-7-ol.
Other precursors that serve as the three-carbon unit for the pyrimidine ring include β-enamino ketones. For instance, 3-(dimethylamino)-1-phenyl-2-propen-1-one (B7772638) has been reacted with 3,5-diamino-1,2,4-triazole to regioselectively synthesize 2-amino-7-phenyl- mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine. unipd.it
The following table summarizes representative condensation reactions for the synthesis of 7-phenyl- mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine analogs.
| Triazole Precursor | 1,3-Dicarbonyl or Equivalent | Product | Reference |
|---|---|---|---|
| 3-Amino-1,2,4-triazole | 1-Phenylbutane-1,3-dione | 5-Methyl-7-phenyl- mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine | nih.gov |
| 2H-1,2,4-Triazol-3-amine | 1-Phenylpentane-1,3-dione | 5-Phenyl- mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-7-ol | |
| 3,5-Diamino-1,2,4-triazole | 3-(Dimethylamino)-1-phenyl-2-propen-1-one | 2-Amino-7-phenyl- mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine | unipd.it |
Cyclization Approaches for Core Ring Formation
The formation of the bicyclic mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine skeleton is inherently a cyclization process, often occurring in a single step from the appropriate precursors as described above. However, alternative cyclization strategies have also been reported.
One such alternative is the Dimroth rearrangement. This involves the initial formation of a mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyrimidine isomer, which then rearranges to the more thermodynamically stable mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine under acidic or basic conditions. nih.gov This rearrangement provides an alternative entry to the desired scaffold, particularly when the precursors favor the formation of the [4,3-a] isomer.
Oxidative cyclization of pyrimidin-2-yl-amidines is another, albeit less common, method for the construction of the mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine ring system. nih.gov
Functional Group Transformations within themdpi.comresearchgate.netnih.govTriazolo[1,5-a]pyrimidine Skeleton
Once the core structure is established, functional group transformations allow for the synthesis of a diverse range of analogs. A common strategy involves the conversion of a 7-hydroxy group, formed from the condensation with a β-keto ester, into a 7-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). This 7-chloro derivative is a versatile intermediate for introducing various substituents at this position.
For example, 7-chloro-5-phenyl- mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine can undergo nucleophilic substitution with alcohols or phenols to yield the corresponding 7-alkoxy or 7-phenoxy derivatives. Similarly, reaction with amines leads to the formation of 7-amino analogs.
Another example of functional group transformation is the introduction of a nitro group at the C6 position, which can be subsequently reduced to an amino group, providing a handle for further derivatization. researchgate.net
The following table provides examples of functional group transformations on the mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine skeleton.
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 5-Phenyl- mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-7-ol | POCl₃, reflux | 7-Chloro-5-phenyl- mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine | |
| 7-Chloro-5-phenyl- mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine | Alkyl bromide, NaOH, KI in DMF | 7-Alkoxy-5-phenyl- mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine | |
| 7-Chloro-5-phenyl- mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine | Substituted phenol, NaOH in acetonitrile | 7-Phenoxy-5-phenyl- mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine | |
| 5,7-Diaryl-6-nitro-4,5,6,7-tetrahydro- mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine | Manganese(IV) oxide | 5,7-Diaryl-6-nitro- mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine | researchgate.net |
Advanced and Regioselective Synthesis Protocols
To improve efficiency and expand the chemical space of accessible derivatives, more advanced synthetic protocols have been developed. These include one-step multicomponent reactions and methods for the regioselective derivatization of the pre-formed heterocyclic core.
Efficient One-Step Synthetic Procedures
For example, a one-step regioselective synthesis of 2-amino-5-methyl-7-phenyl- mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine has been reported. unipd.it These methods often rely on the careful selection of starting materials and reaction conditions to control the regioselectivity of the cyclization.
Regioselective Derivatization at C-5, C-6, and C-7 Positions
The functionalization of the pyrimidine ring of the mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine system at the C-5, C-6, and C-7 positions is crucial for modulating the biological activity of these compounds. mdpi.com
Derivatization at C-7: As previously mentioned, the 7-position is readily functionalized via the 7-chloro intermediate. This allows for the introduction of a wide array of substituents through nucleophilic aromatic substitution.
Derivatization at C-5: The substituent at the C-5 position is typically introduced from the 1,3-dicarbonyl precursor. For instance, using 1-phenylbutane-1,3-dione leads to a methyl group at C-5, while 1,3-diphenyl-1,3-propanedione would install a phenyl group. Halogenation at the C-5 position has also been reported, followed by palladium-catalyzed cross-coupling reactions to introduce further diversity.
Derivatization at C-6: The C-6 position is generally less reactive towards electrophilic substitution. However, functionalization can be achieved through specific strategies. For example, the introduction of a nitro group at C-6 has been demonstrated in tetrahydro- mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine systems. researchgate.net Subsequent oxidation leads to the aromatic 6-nitro derivative. The synthesis of 6-cyano derivatives has also been reported, with the cyano group being converted to a tetrazole ring. researchgate.net
The following table summarizes examples of regioselective derivatization at the C-5, C-6, and C-7 positions.
| Position | Methodology | Example Product | Reference |
|---|---|---|---|
| C-7 | Nucleophilic substitution of a 7-chloro group with an amine | 7-Anilino-5-methyl- mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine | mdpi.com |
| C-5 | Use of a substituted 1,3-dicarbonyl precursor | 5-Methyl-7-phenyl- mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine | nih.gov |
| C-6 | Nitration of a tetrahydro-triazolopyrimidine followed by oxidation | 5,7-Diaryl-6-nitro- mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine | researchgate.net |
| C-5 and C-7 | Condensation of 3-amino-1,2,4-triazole with a symmetrically substituted 1,3-diketone | 5,7-Diphenyl- mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine | researchgate.net |
Direct (Hetero)arylation Techniques for C-H Functionalization
Direct C-H (hetero)arylation has emerged as a powerful and atom-economical tool in modern organic synthesis, offering a streamlined alternative to traditional cross-coupling reactions that necessitate pre-functionalization of the substrate. This methodology allows for the direct formation of carbon-carbon bonds by activating an otherwise inert C-H bond. In the context of heterocyclic chemistry, palladium-catalyzed direct arylation has been successfully applied to a variety of scaffolds, including azoles and azolopyrimidines. nih.govmdpi.com
While specific examples detailing the direct C-H arylation of the 7-phenyl- nih.govacs.orgnih.govtriazolo[1,5-a]pyrimidine core are not extensively documented in the reviewed literature, the general applicability of this method to related systems suggests its potential for the functionalization of this scaffold. For instance, palladium-catalyzed direct arylation has been demonstrated on thiazolo[5,4-d]pyrimidine (B3050601) derivatives, showcasing the feasibility of C-H activation in fused azolopyrimidine systems. rsc.org A proposed mechanism for such reactions on electron-rich azole compounds involves a palladium-catalyzed electrophilic aromatic substitution pathway. mdpi.com
For the nih.govacs.orgnih.govtriazolo[1,5-a]pyrimidine nucleus, which is described as an electron-rich five-membered ring fused to an electron-deficient six-membered ring, direct arylation could potentially occur on the triazole or pyrimidine ring, depending on the reaction conditions and the electronic nature of the specific C-H bonds. nih.gov Further investigation is required to explore the regioselectivity and efficiency of direct C-H arylation on the 7-phenyl- nih.govacs.orgnih.govtriazolo[1,5-a]pyrimidine system, which would provide a more efficient route to novel analogs.
Strategic Derivatization for Enhanced Structural Diversity
To explore the structure-activity relationships (SAR) of 7-phenyl- nih.govacs.orgnih.govtriazolo[1,5-a]pyrimidine, extensive derivatization of the core nucleus and its pendant phenyl moiety has been undertaken. These modifications are crucial for fine-tuning the pharmacological profile of the resulting compounds.
Alkylation and Acylation of the Triazolopyrimidine Nucleus
The functionalization of the triazolopyrimidine core, particularly at the 7-position, has been a key strategy in the synthesis of diverse analogs. One common precursor, 5-phenyl- nih.govacs.orgnih.govtriazolo[1,5-a]pyrimidin-7-ol, serves as a versatile intermediate for such modifications. The alkylation of this compound with various alkyl bromides in the presence of a base like sodium hydroxide (B78521) and a catalyst such as potassium iodide in a solvent like dimethylformamide (DMF) affords a range of 7-alkoxy-5-phenyl- nih.govacs.orgnih.govtriazolo[1,5-a]pyrimidine derivatives. nih.gov This method allows for the introduction of different alkyl chains, which can influence the lipophilicity and, consequently, the pharmacokinetic properties of the molecules.
| Starting Material | Reagent | Conditions | Product |
| 5-phenyl- nih.govacs.orgnih.govtriazolo[1,5-a]pyrimidin-7-ol | Alkyl bromide, NaOH, KI | DMF, 80°C | 7-Alkoxy-5-phenyl- nih.govacs.orgnih.govtriazolo[1,5-a]pyrimidine |
Introduction of Substituents onto the Pendant Phenyl Moiety
| Starting Material | Reagent | Conditions | Product |
| 7-chloro-5-phenyl- nih.govacs.orgnih.govtriazolo[1,5-a]pyrimidine | Substituted phenol, NaOH | Acetonitrile, reflux | 7-(Substituted-phenoxy)-5-phenyl- nih.govacs.orgnih.govtriazolo[1,5-a]pyrimidine |
Furthermore, the synthesis of analogs with substituents directly on the phenyl ring at the 5-position has also been explored to establish clear SAR requirements for anticancer activity. For instance, studies have shown that fluoro atoms at the ortho positions of the phenyl ring are necessary for optimal activity. nih.gov
Synthesis of Hybrid Molecular Architectures
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has been applied to the 7-phenyl- nih.govacs.orgnih.govtriazolo[1,5-a]pyrimidine scaffold to develop compounds with potentially synergistic or multi-target activities. For example, hybrid compounds incorporating the nih.govacs.orgnih.govtriazolo[1,5-a]pyrimidine-2-carboxamide moiety with other heterocyclic systems have been synthesized. These syntheses often involve the coupling of a reactive intermediate, such as 5-methyl-7-phenyl- nih.govacs.orgnih.govtriazolo[1,5-a]pyrimidine-2-carbonyl chloride, with various amines or other nucleophiles. researchgate.net
Incorporation of Steroidal Moieties into thenih.govacs.orgnih.govTriazolo[1,5-a]pyrimidine System
Steroids represent an important class of bioactive molecules, and their conjugation with heterocyclic systems can lead to novel compounds with unique pharmacological profiles. The synthesis of steroidal nih.govacs.orgnih.govtriazolo[1,5-a]pyrimidines has been achieved through one-pot reactions involving a steroidal ketone, an aromatic aldehyde, and 3-amino-1,2,4-triazole. This methodology provides a straightforward route to D-ring fused steroidal heterocycles.
Metal Complexation of Oxo-Triazolopyrimidine Derivatives
The nih.govacs.orgnih.govtriazolo[1,5-a]pyrimidine scaffold possesses nitrogen atoms that can act as ligands for metal ions, and this property has been exploited to create metal complexes with interesting biological activities. Specifically, the oxo-derivative, 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine (HftpO), has been used as a ligand to synthesize first-row transition metal complexes. figshare.com These complexes, with the general formula [M(ftpO)₂(H₂O)₄] where M can be Cu, Co, Ni, or Zn, are prepared by reacting the ligand with the corresponding metal salt. The coordination of the metal ion to the triazolopyrimidine nucleus can significantly alter the biological properties of the organic ligand. figshare.com
| Ligand | Metal Salt | General Product Formula |
| 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine (HftpO) | Cu²⁺, Co²⁺, Ni²⁺, Zn²⁺ salts | [M(ftpO)₂(H₂O)₄] |
Structure Activity Relationship Sar Investigations of 7 Phenyl 1 2 3 Triazolo 1,5 a Pyrimidine Derivatives
Impact of Positional Substitution on Biological Efficacy
Influence of Substituents at the C-5 Position of the Pyrimidine (B1678525) Ring
The C-5 position of the pyrimidine ring is a key site for modification, and the nature of the substituent at this position can dramatically influence the potency of the resulting compounds. In a series of nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidines developed as anticancer agents that inhibit tubulin polymerization, specific substitutions at the C-5 position were found to be crucial for high potency. nih.gov
Research has established a clear SAR requirement, indicating that a (1S)-2,2,2-trifluoro-1-methylethylamino group or an achiral 2,2,2-trifluoroethylamino group is necessary at the C-5 position to achieve high levels of activity. nih.gov In another study on anticancer agents, replacing various arylamine groups at the C-5 position with cyclopropylmethanamine improved inhibitory efficacy against MGC-803, HCT-116, and MCF-7 cancer cell lines, suggesting that the appropriate volume of the substituent is beneficial for maintaining activity. mdpi.com
Conversely, for a series of compounds designed as influenza A virus polymerase inhibitors, modifications were made while keeping a 5-methyl group constant, indicating its importance for activity within that specific chemical space. nih.gov
Table 1: Impact of C-5 Substituents on Anticancer Activity
| Compound Series | C-5 Substituent | Observed Effect on Potency | Reference |
|---|---|---|---|
| Anticancer (Tubulin Inhibitors) | (1S)-2,2,2-trifluoro-1-methylethylamino | High potency | nih.gov |
| Anticancer (Tubulin Inhibitors) | 2,2,2-trifluoroethylamino | High potency | nih.gov |
| Anticancer (ERK Pathway) | Cyclopropylmethanamine | Improved inhibitory efficacy | mdpi.com |
| Anti-influenza | Methyl | Maintained for activity | nih.gov |
Effect of Substituents at the C-7 Position of the Triazolo Ring
The C-7 position is another critical point for substitution, directly impacting the biological profile of the compounds. For derivatives with a phenyl group at the C-5 position, various substitutions at the C-7 position have been explored for anticonvulsant activity. A study involving the synthesis of several 7-substituted-5-phenyl- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidines showed that alkoxy groups at the C-7 position conferred notable activity. The potency was found to be influenced by the length of the alkyl chain.
Specifically, compound 3f , 7-(heptyloxy)-5-phenyl- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine, demonstrated the most potent anticonvulsant activity in this series, with an ED₅₀ of 84.9 mg/Kg in the Maximal Electroshock (MES) test. This suggests that a certain degree of lipophilicity and chain length at the C-7 position is optimal for this particular biological effect.
In the context of anti-tumor agents, the introduction of an anilino group (phenylamino) at the C-7 position has been a successful strategy. mdpi.com Further SAR studies revealed that disubstitution on this aniline (B41778) ring was favorable for increasing anti-tumor activity. For example, introducing a 4-fluoro-3-(trifluoromethyl)phenylamino group at the C-7 position significantly enhanced potency. mdpi.com
Table 2: Anticonvulsant Activity of 7-Alkoxy-5-phenyl- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine Derivatives
| Compound | C-7 Substituent (Alkoxy Chain) | Anticonvulsant Activity (ED₅₀ mg/Kg) |
|---|---|---|
| 3a | Methoxy | >300 |
| 3b | Ethoxy | >300 |
| 3c | Propoxy | >300 |
| 3d | Butoxy | 245.7 |
| 3e | Pentyloxy | 165.3 |
| 3f | Heptyloxy | 84.9 |
| 3g | Octyloxy | 112.5 |
Role of Functional Groups and Modifications on the Phenyl Moiety
When the nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine core is substituted with a phenyl ring, modifications to this phenyl group are a key strategy for optimizing activity. For anticancer agents targeting tubulin, specific fluorination patterns on the phenyl ring are essential. Optimal activity is achieved when two fluoro atoms are present at the ortho positions of the phenyl ring relative to the triazolopyrimidine core. nih.gov
Furthermore, the substitution at the para position of this phenyl ring also plays a significant role. The best activity in this series was observed with an oxygen linkage followed by a three-methylene unit, terminating in an alkylamino or a hydroxy group. nih.gov
In a different series of anticancer compounds, where an indole (B1671886) moiety was present at C-7, various substituted phenyl groups were attached to a linker at the C-5 position. The SAR analysis showed that the inhibitory activities varied with the substituents on the phenyl ring. mdpi.com For instance, when the para position of the phenyl ring had an electron-donating ethyl group, the activity against HCT-116 cells was better than when it was substituted with electron-withdrawing groups like fluorine, chlorine, or bromine. mdpi.com
Structural Modifications of thenih.govresearchgate.netnih.govTriazolo[1,5-a]pyrimidine Core
The intrinsic biological activity of this scaffold is partly due to its structural and electronic similarity to endogenous purines, allowing it to act as a bio-isostere and interact with biological targets that recognize purines. mdpi.comnih.gov Beyond simple substitution, modifications to the core heterocyclic system itself have been investigated to alter the biological properties of these compounds.
One such modification involves the introduction of an oxo group, creating a nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-7(4H)-one. This change can significantly impact the molecule's properties and target interactions. For example, a series of 7-oxo-5-phenyl- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for antiparasitic activity. mdpi.com The presence of the exocyclic oxygen atom can provide an additional coordination site for metal ions and alter the hydrogen bonding capacity of the molecule. mdpi.com
The versatility of the triazolopyrimidine core is also demonstrated by its ability to act as a scaffold for inhibitors of various enzymes, including ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) and cyclin-dependent kinase 2 (CDK2), by presenting substituents in a specific three-dimensional arrangement. researchgate.netnih.gov
Analysis of Electronic and Steric Factors Governing Target Interactions
The biological activity of 7-phenyl- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine derivatives is governed by a complex interplay of electronic and steric factors. These factors determine how the molecule fits into the binding site of its target protein and the nature of the intermolecular interactions it forms.
Electronic Effects: The electron density distribution across the triazolopyrimidine ring system and its substituents is crucial. The presence of nitrogen atoms in the rings creates a specific arrangement of hydrogen bond donors and acceptors. mdpi.com As noted in SAR studies, the introduction of electron-donating groups (e.g., ethyl) versus electron-withdrawing groups (e.g., halogens) on the peripheral phenyl ring can modulate the compound's activity, suggesting that the electronic nature of the substituents influences target binding. mdpi.com
Steric Factors: The size and shape of the substituents are critical for achieving optimal binding. SAR studies have repeatedly shown that there is an ideal size for substituents at various positions. For example, the requirement for a specific fluoroalkylamino group at the C-5 position for anti-tubulin activity highlights a well-defined binding pocket. nih.gov Similarly, the observation that anticonvulsant activity peaks with a heptyloxy chain at C-7 before decreasing with an octyloxy chain points to a hydrophobic pocket of a specific size. The steric hindrance from larger metal complexes can also influence their interaction with biological systems. mdpi.com
Biological Activities and Preclinical Therapeutic Potential of 7 Phenyl 1 2 3 Triazolo 1,5 a Pyrimidine Analogs
Antiviral Efficacy Studies
The structural versatility of the nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine core has also been exploited in the development of antiviral agents.
Research into anti-influenza agents has identified compounds with a 5-methyl-7-phenyl- nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine-2-carboxamide structure as effective inhibitors. nih.gov These molecules are designed to disrupt the interaction between the PA and PB1 subunits of the influenza virus RNA-dependent RNA polymerase, a crucial step in viral replication. This targeted disruption has been shown to inhibit viral replication at non-toxic concentrations. nih.gov
Inhibition of Influenza Virus RNA-Dependent RNA Polymerase (RdRP) PA-PB1 Heterodimerization
A key strategy in the development of new anti-influenza therapeutics is the disruption of the viral RNA-dependent RNA polymerase (RdRP) complex, which is essential for viral replication. The RdRP is a heterotrimer composed of PA, PB1, and PB2 subunits. The interaction between the PA and PB1 subunits is a critical step for the assembly and function of this complex, making it an attractive target for inhibitors.
Researchers have identified 7-phenyl- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine analogs as potent inhibitors of this PA-PB1 protein-protein interaction (PPI). By merging known scaffolds that interfere with this interaction, hybrid molecules have been developed. For instance, compounds combining a cycloheptathiophene-3-carboxamide moiety with a 5-methyl-7-phenyl- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine-2-carboxamide core have been synthesized and evaluated. These compounds have demonstrated the ability to inhibit both the PA-PB1 interaction and viral replication at micromolar concentrations without significant cytotoxicity. nih.gov
Further structural modifications, such as replacing the cycloheptathiophene core with a simpler 2-carbamoylphenyl group, have yielded compounds with improved properties. nih.gov One such analog, compound 23 (see table below), showed significant inhibitory activity against the PA-PB1 interaction and corresponding anti-influenza activity. nih.gov Computational docking studies suggest these molecules bind within a hydrophobic cavity on the PA subunit, disrupting the heterodimerization with PB1. nih.gov
| Compound | Structure | PA-PB1 Inhibition IC₅₀ (µM) | Anti-Flu A/PR/8/34 EC₅₀ (µM) |
|---|---|---|---|
| Compound 15 | 2-(5-Methyl-7-phenyl- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid | 14 | >100 |
| Compound 23 | N-(2-carbamoylphenyl)-5-methyl-7-phenyl- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine-2-carboxamide | 20 | 30 |
| Compound 24 | 2-(7-Methyl-5-phenyl- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine-2-carboxamido)benzoic acid | 18 | 70 |
| Compound 26 | 7-Methyl-5-phenyl-N-(pyridin-2-yl)- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine-2-carboxamide | 15 | 40 |
Inhibition of HIV-1 Reverse Transcriptase-Associated Ribonuclease H Activity
The reverse transcriptase (RT) of HIV-1 is a crucial enzyme for the viral life cycle and a well-established drug target. While most RT inhibitors target its DNA polymerase function, the enzyme also possesses a ribonuclease H (RNase H) domain. The RNase H activity is responsible for degrading the viral RNA strand from the RNA:DNA hybrid intermediate during reverse transcription, an essential step for viral replication. As there are currently no approved drugs targeting this enzymatic function, it remains an attractive and unexploited target.
In an effort to identify novel RNase H inhibitors, researchers have repurposed anti-influenza compounds based on the nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine scaffold. nih.gov Initial screenings of 4,7-dihydro-triazolopyrimidine derivatives showed they could inhibit RNase H activity in the micromolar range. nih.gov This led to a broader exploration of the scaffold, resulting in the identification of catechol-containing derivatives that selectively inhibit RNase H with low micromolar potency, without affecting the RT's polymerase function. nih.gov Molecular modeling suggests these compounds bind to an allosteric site on the enzyme. nih.gov
| Compound | Structure | RNase H Inhibition IC₅₀ (µM) | RDDP* Inhibition IC₅₀ (µM) |
|---|---|---|---|
| Compound 11a | N-(5-methyl-7-phenyl-4,7-dihydro- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-2-yl)-4-propoxybenzamide | 17.7 | >100 |
| Compound 11b | N-(5-methyl-7-phenyl-4,7-dihydro- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-2-yl)-3,4,5-trimethoxybenzamide | 13.1 | >100 |
| Compound 15g | N-(5,7-diphenyl- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-2-yl)-3,4-dihydroxybenzamide | 2.1 | 20.5 |
| Compound 17h | N-(7-(4-chlorophenyl)-5-methyl- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-2-yl)-3,4-dihydroxybenzamide | 1.8 | >100 |
*RNA-Dependent DNA Polymerase
Activity against Other Viral Pathogens
Beyond influenza and HIV-1, the antiviral potential of this class of compounds extends to other significant viral pathogens. Specifically, certain 7-(substituted phenyl)-2-substituted-6,7-dihydro-4H- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-5-one derivatives have been evaluated for their activity against Herpes Simplex Virus 1 (HSV-1). In these studies, compound 19 , identified as 7-phenyl-2-(n-pentyl)-6,7-dihydro-4H- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-5-one, demonstrated notable activity, causing an 88% reduction in viral plaques in cell culture assays. researchgate.net This finding highlights the broad-spectrum potential of the triazolopyrimidine scaffold as a basis for the development of new antiviral agents.
Anticonvulsant Properties
Evaluation in Preclinical Seizure Models
Analogs of 7-phenyl- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine have shown significant promise as anticonvulsant agents in various preclinical models. The maximal electroshock (MES) test in mice, a standard model for identifying drugs effective against generalized tonic-clonic seizures, has been widely used to evaluate these compounds.
In one study, a series of 7-substituted-5-phenyl- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidines was synthesized and tested. Among them, 7-(heptyloxy)-5-phenyl- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine (compound 3f ) displayed potent anticonvulsant activity with an ED₅₀ value of 84.9 mg/kg. nih.govresearchgate.net This potency was noted to be better than the standard antiepileptic drug valproate. nih.govresearchgate.net
Another series of 7-(substituted-phenyl)-6,7-dihydro- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-5(4H)-ones also exhibited potent anticonvulsant effects in the MES test. The most promising compound from this series, 1i , showed a significant anticonvulsant effect with an ED₅₀ value of 19.7 mg/kg, indicating high potency. nih.gov
| Compound | Structure | ED₅₀ (mg/kg) | Reference |
|---|---|---|---|
| Compound 3f | 7-(heptyloxy)-5-phenyl- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine | 84.9 | nih.govresearchgate.net |
| Compound 1i | 7-(4-methylphenyl)-6,7-dihydro- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-5(4H)-one | 19.7 | nih.gov |
| Carbamazepine (Control) | - | 11.8 | nih.govresearchgate.net |
| Valproate (Control) | - | 272 | nih.govresearchgate.net |
Proposed Neurobiological Mechanisms of Action, Including Ion Channel Modulation and GABAergic Activity
The broad efficacy of certain 7-phenyl- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine analogs in various seizure models suggests they may act through multiple neurobiological mechanisms. The primary mechanisms of action for many antiepileptic drugs involve either the modulation of voltage-gated ion channels or the enhancement of GABAergic inhibition. epilepsysociety.org.uk
The activity of compounds in the MES model is often indicative of an ability to inhibit voltage-gated sodium channels, thereby preventing the spread of seizure activity. epilepsysociety.org.uk The potent effects of compounds like 1i in the MES test suggest this as a likely mechanism. nih.gov
Furthermore, the efficacy of compound 1i was also evaluated in chemically-induced seizure tests using agents like pentylenetetrazole, isoniazid, and bicuculline. nih.gov These tests are used to probe interactions with the GABAergic system. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and enhancing its action is a proven strategy for seizure control. nih.gov The activity of compound 1i in these models strongly suggests that it also modulates GABAergic activity, in addition to its effects on ion channels. nih.gov This dual mechanism of action—inhibiting voltage-gated ion channels and enhancing GABAergic neurotransmission—is a characteristic of several broad-spectrum antiepileptic drugs. nih.govepilepsysociety.org.uk
Antimicrobial and Antiparasitic Activities
The nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine core is present in compounds with a wide array of antimicrobial and antiparasitic properties. Research has demonstrated the efficacy of 7-phenyl substituted analogs against bacteria and parasites.
A series of novel 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives were synthesized and tested for their antimicrobial effects against a panel of pathogens. acs.org The results showed that several compounds exhibited significant activity. Notably, compound 9o was identified as a highly effective antibacterial agent, with inhibitory activity against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria, in some cases surpassing the reference drug ciprofloxacin. acs.org These compounds are proposed to act as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR). acs.org
In the realm of antiparasitic research, metal complexes of 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine (HftpO) have been investigated for their activity against the parasites responsible for leishmaniasis and Chagas disease. nih.gov Four first-row transition metal complexes (with Copper, Cobalt, Nickel, and Zinc) were studied in vitro against five species of Leishmania and against Trypanosoma cruzi. nih.gov All four complexes showed higher efficacy than the reference commercial drugs. The copper complex, [Cu(ftpO)₂(H₂O)₄] , was particularly potent. nih.gov The structural similarity of the triazolopyrimidine ligand to purines may facilitate its uptake or interaction with parasitic biochemical pathways. nih.gov
| Compound | Target Organism | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Compound 9o | E. coli | MIC | 16 µM | acs.org |
| Compound 9o | S. aureus | MIC | 16 µM | acs.org |
| [Cu(ftpO)₂(H₂O)₄] | L. infantum | IC₅₀ | 1.1 µM | nih.gov |
| [Cu(ftpO)₂(H₂O)₄] | L. braziliensis | IC₅₀ | 1.5 µM | nih.gov |
| [Cu(ftpO)₂(H₂O)₄] | T. cruzi | IC₅₀ | 1.6 µM | nih.gov |
Computational and Theoretical Studies
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand and its biological target at the molecular level.
Prediction of Binding Modes and Affinities with Biological Macromolecules
While specific docking studies on the unsubstituted 7-phenyl- journalijar.commdpi.comnih.govtriazolo[1,5-a]pyrimidine are not extensively documented, research on its derivatives provides significant insights into the binding modes and potential biological targets. The journalijar.commdpi.comnih.govtriazolo[1,5-a]pyrimidine core is a versatile scaffold that has been shown to interact with a variety of enzymes and receptors.
For instance, derivatives of the closely related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. rsc.org Docking studies revealed that these compounds bind to the ATP-binding pocket of CDK2, mimicking the binding fashion of purine (B94841) inhibitors. rsc.org The triazolopyrimidine core forms crucial hydrogen bonds with the hinge region of the kinase, a common interaction pattern for kinase inhibitors. rsc.org
In a study focused on developing anticancer agents, pyrazolo journalijar.commdpi.comnih.govtriazolopyrimidine derivatives were docked into the ATP binding site of the Epidermal Growth Factor Receptor (EGFR). nih.gov The nitrogen atom of the pyrimidine (B1678525) ring was found to form a hydrogen bond with the backbone amide of Met769 in the hinge region, a critical interaction for EGFR inhibition. nih.gov
Furthermore, in the context of viral diseases, 1,2,4-triazolo[1,5-a]pyrimidin-7-one derivatives were identified as potent inhibitors of the SARS-CoV-2 main protease (Mpro). nih.govnih.gov Molecular docking studies of these compounds revealed high binding affinities, with the lead compounds effectively interacting with the crucial active site amino acid residues His41 and Cys145. nih.govnih.gov
The binding affinities of these derivatives, often expressed as docking scores or calculated binding energies, indicate a strong potential for these compounds to act as inhibitors for their respective targets.
| Derivative Scaffold | Biological Target | Predicted Binding Affinity (Docking Score) | Key Interacting Residues |
|---|---|---|---|
| 1,2,4-triazolo[1,5-a]pyrimidin-7-one | SARS-CoV-2 Mpro | -9.1 to -9.3 kCal/mol | His41, Cys145, Glu166 |
| Pyrazolo journalijar.commdpi.comnih.govtriazolopyrimidine | EGFR | Not explicitly stated in terms of kcal/mol, but showed favorable interactions. | Met769 |
| Pyrazolo[1,5-a]pyrimidine | CDK2 | Not explicitly stated in terms of kcal/mol, but showed favorable interactions. | Hinge region residues |
Identification of Crucial Binding Pockets and Allosteric Sites
Computational studies have been instrumental in identifying the specific binding pockets for journalijar.commdpi.comnih.govtriazolo[1,5-a]pyrimidine derivatives. As highlighted in the examples above, the ATP binding site of kinases like CDK2 and EGFR is a common target for this scaffold. rsc.orgnih.gov The planar nature of the fused ring system allows it to fit snugly into the predominantly hydrophobic ATP pocket, while the strategically positioned nitrogen atoms act as hydrogen bond acceptors and donors, forming key interactions with the protein backbone in the hinge region.
Beyond active sites, the potential for this scaffold to bind to allosteric sites has also been explored. For example, optimization of a class of allosteric inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase led to the identification of promising journalijar.commdpi.comnih.govtriazolo[1,5-a]pyrimidine-containing compounds. nih.gov These compounds bind to a site distinct from the enzyme's active site, inducing a conformational change that inhibits its activity. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the intrinsic electronic properties and reactivity of molecules.
Electronic Structure Characterization via Density Functional Theory (DFT)
DFT studies on derivatives such as 5,7-diphenyl-4,7-dihydro- journalijar.commdpi.comnih.govtriazolo[1,5-a]pyrimidine have provided detailed insights into their electronic structure. journalijar.comjournalijar.com These calculations help in determining the distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that provides information about the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity. journalijar.comjournalijar.com
For the 5,7-diphenyl-4,7-dihydro- journalijar.commdpi.comnih.govtriazolo[1,5-a]pyrimidine derivatives, the introduction of electron-withdrawing or electron-donating substituents on the phenyl rings was found to significantly influence the HOMO and LUMO energy levels and, consequently, the reactivity of the compounds. journalijar.comjournalijar.com For instance, a derivative containing a nitro group (an electron-withdrawing group) exhibited the lowest LUMO energy and the smallest energy gap, indicating the highest reactivity among the studied compounds. journalijar.comjournalijar.com
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.57 |
| LUMO Energy | -3.11 |
| Energy Gap (Eg) | 3.46 |
Data extracted from a study on a derivative, compound 2, in the gas phase. journalijar.com
Conformational Analysis and Reactivity Predictions
Theoretical calculations have shown that 5,7-diphenyl-4,7-dihydro- journalijar.commdpi.comnih.govtriazolo[1,5-a]pyrimidine and its derivatives are non-planar molecules. journalijar.comjournalijar.com The dihedral angles between the different ring systems have a significant impact on the electronic and structural properties of these compounds. journalijar.comjournalijar.com This non-planar conformation can influence how the molecule fits into a biological target's binding site.
Reactivity predictions based on DFT calculations correlate well with the electronic parameters. The regions of the molecule with the highest electron density (indicated by the HOMO) are susceptible to electrophilic attack, while regions with low electron density (indicated by the LUMO) are prone to nucleophilic attack. This information is invaluable for understanding potential metabolic pathways and for designing derivatives with enhanced stability or specific reactivity.
In Silico Screening and Virtual Drug Design Approaches
The 7-phenyl- journalijar.commdpi.comnih.govtriazolo[1,5-a]pyrimidine scaffold has been utilized in various in silico screening and virtual drug design campaigns to identify novel bioactive compounds. Virtual screening involves the computational screening of large libraries of chemical structures to identify those that are most likely to bind to a drug target.
A notable example is the in silico screening of a protease-inhibitor-like compound library from the ZINC database against the SARS-CoV-2 main protease. nih.gov This effort led to the identification of two 1,2,4-triazolo[1,5-a]pyrimidin-7-one compounds as potent inhibitors. nih.gov This highlights the power of virtual screening in rapidly identifying promising hit compounds for further experimental validation.
The versatility of the journalijar.commdpi.comnih.govtriazolo[1,5-a]pyrimidine scaffold makes it an attractive starting point for fragment-based drug design and lead optimization. By computationally exploring the effect of different substituents at various positions of the core structure, researchers can design new molecules with improved potency, selectivity, and pharmacokinetic properties. For instance, quantitative structure-activity relationship (QSAR) models have been developed for 1,2,4-triazolo[1,5-a]pyrimidin-7-amine analogs to predict their inhibitory activity against Plasmodium falciparum. mdpi.com These models provide valuable insights into the structural features required for antimalarial activity. mdpi.com
Future Perspectives and Research Directions
Innovations in Synthetic Methodology Development
Future synthetic efforts will likely focus on efficiency, diversity, and sustainability. While traditional methods, such as the condensation of 3-amino-1,2,4-triazoles with β-dicarbonyl compounds like 1-phenylpentane-1,3-dione (B1605474), have been effective for creating the core structure, there is a significant opportunity for innovation. nih.govmdpi.com
Key future directions include:
Multicomponent Reactions: The development of one-pot, three-component reactions, which have proven successful for analogous structures, can streamline the synthesis of complex 7-phenyl- acs.orgresearchgate.netnih.govtriazolo[1,5-a]pyrimidine derivatives. nih.gov This approach allows for the rapid generation of diverse compound libraries by varying multiple inputs simultaneously.
Green Chemistry Approaches: The integration of environmentally benign techniques, such as microwave-assisted synthesis and the use of aqueous reaction media, will be crucial. researchgate.net These methods can reduce reaction times, improve yields, and minimize the use of hazardous solvents.
Late-Stage Functionalization (LSF): A major area for advancement is the application of LSF, which involves modifying a complex molecule in the final stages of a synthetic sequence. nih.govmpg.dempg.de Developing robust C-H activation and cross-coupling methods will enable precise chemical editing of the 7-phenyl ring and the heterocyclic core. This strategy facilitates the rapid exploration of structure-activity relationships without the need for de novo synthesis, accelerating the optimization of lead compounds.
Advanced SAR Elucidation for Precision Pharmacology
A deeper understanding of the structure-activity relationships (SAR) is essential for designing next-generation therapeutics with high potency and selectivity. Future research will move beyond traditional SAR by integrating advanced computational and experimental techniques.
Key future directions include:
Computational Modeling: The use of quantitative structure-activity relationship (QSAR) modeling, molecular dynamics simulations, and genetic algorithms will become more prevalent. researchgate.netnih.gov These in silico methods can predict the biological activity of novel derivatives, identify key structural features responsible for therapeutic effects, and provide insights into ligand-receptor interactions at an atomic level. nih.govmdpi.com
High-Throughput Screening: Combining innovative synthetic methodologies with high-throughput screening will enable the rapid evaluation of large compound libraries against diverse biological targets.
Fragment-Based and Structure-Based Design: Leveraging detailed structural information of target proteins will guide the rational design of new derivatives with improved affinity and specificity.
A summary of established SAR findings for related acs.orgresearchgate.netnih.govtriazolo[1,5-a]pyrimidine derivatives is presented below, providing a foundation for future exploration.
| Position of Substitution | Substituent/Modification | Observed Effect on Biological Activity | Reference |
| C7-Phenyl Ring | Ortho-fluoro atoms | Essential for optimal anticancer (tubulin inhibition) activity. | acs.org |
| C7-Phenyl Ring | Para-position linkage (e.g., oxygen bridge) | An oxygen linkage followed by a three-methylene unit and an alkylamino or hydroxy group enhances anticancer activity. | acs.org |
| C7-Position | Long alkyl chains (e.g., heptyloxy) | Showed potent anticonvulsant activity in the Maximal Electroshock (MES) test. | nih.govresearchgate.net |
| C5-Position | (1S)-2,2,2-trifluoro-1-methylethylamino or 2,2,2-trifluoroethylamino group | Required for high-potency anticancer activity. | acs.org |
Comprehensive Mechanistic Studies of Observed Biological Activities
While various biological activities have been reported, a detailed mechanistic understanding is often incomplete. Future research must focus on elucidating the precise molecular mechanisms to validate targets and guide further drug development.
Key future directions include:
Anticancer Mechanisms: Certain 7-phenyl- acs.orgresearchgate.netnih.govtriazolo[1,5-a]pyrimidine derivatives exhibit a unique mode of tubulin inhibition; they promote tubulin polymerization but bind to the vinca (B1221190) alkaloid site, unlike taxanes which bind elsewhere. acs.orgnih.gov Future studies should aim to structurally characterize this interaction using techniques like X-ray crystallography or cryo-electron microscopy. Other reported anticancer mechanisms, such as the suppression of the ERK signaling pathway and inhibition of CDK2 or LSD1, also warrant deeper investigation to identify downstream effects and potential resistance mechanisms. nih.gov
Anticonvulsant Mechanisms: The anticonvulsant activity of some derivatives is well-documented, but the specific ion channels or receptors they modulate are not fully known. nih.govnih.gov Future work should involve electrophysiological studies to investigate their effects on GABA, glutamate, sodium, and calcium channels to pinpoint their molecular targets.
Antiparasitic Mechanisms: The potent activity of 7-oxo-5-phenyl- acs.orgresearchgate.netnih.govtriazolo[1,5-a]pyrimidine metal complexes against Leishmania and Trypanosoma cruzi is highly promising. mdpi.com Mechanistic studies should focus on identifying the specific parasitic enzymes or cellular pathways that are disrupted by these compounds, such as dihydroorotate (B8406146) dehydrogenase (DHODH), which is a validated target in Plasmodium falciparum. ijsrst.com
Exploration of Novel Therapeutic Applications beyond Current Scope
The structural versatility of the 7-phenyl- acs.orgresearchgate.netnih.govtriazolo[1,5-a]pyrimidine scaffold suggests its potential in a wide range of therapeutic areas that remain largely unexplored.
Key future directions include:
Kinase Inhibition: Given the scaffold's structural similarity to the purine (B94841) ring of ATP, there is a significant, yet underexplored, opportunity to develop potent and selective kinase inhibitors. nih.govrsc.org Screening against a broad panel of kinases could uncover novel inhibitors for oncology (e.g., EGFR, B-Raf, Trk) or inflammatory diseases. nih.govmdpi.com Recently, derivatives have been identified as highly selective inhibitors of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a negative regulator of the STING pathway, highlighting their potential in immuno-oncology. nih.gov
Neurodegenerative Diseases: Microtubule-stabilizing agents are being investigated as potential therapeutics for neurodegenerative conditions like Alzheimer's disease. nih.gov The unique tubulin-stabilizing properties of some triazolopyrimidines make them intriguing candidates for further evaluation in this area. nih.gov
Infectious Diseases: Beyond parasitic infections, the scaffold should be evaluated against a broader range of pathogens. Its potential as an inhibitor of viral enzymes, such as SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), or bacterial enzymes like DNA gyrase, presents a promising avenue for new anti-infective agents. researchgate.net
Development of Advanced Drug Delivery Systems foracs.orgresearchgate.netnih.govTriazolo[1,5-a]pyrimidine Derivatives
The therapeutic efficacy of many promising compounds is often limited by poor physicochemical properties, such as low aqueous solubility. The development of advanced drug delivery systems is a critical step to translate these molecules into clinical candidates. nih.govsemanticscholar.orgrjpbr.com
Key future directions include:
Nanoparticle-Based Carriers: Encapsulating lipophilic derivatives within nanocarriers such as liposomes, polymeric micelles, or mesoporous silica (B1680970) nanoparticles can significantly enhance their solubility, stability, and bioavailability. nih.govmdpi.commdpi.com A proof-of-concept study has already demonstrated the anchoring of a 7-oxo-5-phenyl- acs.orgresearchgate.netnih.govtriazolo[1,5-a]pyrimidine metal complex onto silica nanoparticles for controlled drug release. mdpi.com
Targeted Delivery: Functionalizing these nanocarriers with specific ligands (e.g., antibodies, peptides) can enable targeted delivery to cancer cells or specific tissues, thereby increasing efficacy and reducing off-target side effects. nih.gov
Co-delivery Systems: Advanced nanoparticle platforms can be engineered to carry both a triazolopyrimidine derivative and another therapeutic agent, allowing for synergistic combination therapies from a single delivery vehicle. mdpi.com
By pursuing these future research directions, the scientific community can continue to build upon the rich chemistry of the 7-phenyl- acs.orgresearchgate.netnih.govtriazolo[1,5-a]pyrimidine scaffold, paving the way for the development of novel and effective medicines.
Q & A
Basic: What are the most efficient synthetic protocols for 7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine?
The compound is typically synthesized via multi-component reactions (MCRs) using 5-amino-1,2,4-triazole, aromatic aldehydes, and β-keto esters. A common method involves:
- Fusion method : Reacting aminotriazole, ethyl 3-oxohexanoate, and benzaldehyde in dimethylformamide (DMF) at 100–120°C for 10–12 minutes. Cooling and methanol addition yield crystalline products with >90% purity after recrystallization .
- Catalytic approach : Using tetramethylenediamine piperazine (TMDP) in ethanol/water (1:1 v/v) to accelerate cyclocondensation, reducing reaction time to 1–2 hours .
Optimization tips : Use TLC for real-time monitoring and ethanol recrystallization to eliminate unreacted intermediates .
Basic: How should spectroscopic data (NMR, IR, MS) be interpreted to confirm the structure of 7-phenyl-triazolopyrimidine derivatives?
Key spectral benchmarks include:
- ¹H NMR : Look for aromatic proton signals at δ 7.2–8.1 ppm (phenyl group), NH peaks at δ 5.8–6.2 ppm (dihydro intermediates), and methyl/methylene resonances from substituents (e.g., δ 1.2–2.5 ppm for propyl groups) .
- ¹³C NMR : Pyrimidine carbons appear at δ 150–165 ppm, while triazole carbons resonate at δ 140–150 ppm .
- IR : Confirm C=N stretches at 1580–1620 cm⁻¹ and NH deformations at 3200–3350 cm⁻¹ .
- MS : Molecular ion peaks (e.g., m/z 533 for ethyl carboxylate derivatives) should align with calculated molecular weights .
Advanced: How can researchers resolve contradictions in reported biological activities of triazolopyrimidine derivatives?
Discrepancies often arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) enhance antifungal activity but reduce solubility, leading to inconsistent in vitro/in vivo results .
- Hydrogenation state : Dihydro derivatives (e.g., 4,7-dihydrotriazolopyrimidines) exhibit higher reactivity but lower stability compared to fully aromatic analogs, affecting bioactivity reproducibility .
Methodological solutions :- Standardize assay conditions (e.g., solvent: DMSO ≤1% to avoid cytotoxicity).
- Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm target specificity .
Advanced: What strategies mitigate challenges in derivatizing the triazolopyrimidine core for SAR studies?
Key challenges include poor regioselectivity and side reactions. Effective approaches:
- Electrophilic substitution : React 4,7-dihydrotriazolopyrimidines with α-bromoketones in acetonitrile to selectively functionalize the pyrimidine ring at C5/C7 positions .
- Nucleophilic additions : Use NH₂-bearing analogs (e.g., 2-amino derivatives) for condensation with aldehydes, yielding Schiff bases with improved antimicrobial activity .
Purification : Employ silica gel chromatography with ethyl acetate/hexane (3:7) gradients to separate regioisomers .
Advanced: How can computational methods guide the design of triazolopyrimidine-based enzyme inhibitors?
- Docking studies : Use the triazolopyrimidine core as a purine isostere. For example, dock 7-phenyl derivatives into ATP-binding pockets (e.g., kinase targets) using AutoDock Vina, prioritizing compounds with ΔG < −8 kcal/mol .
- QSAR models : Correlate logP values with antifungal activity—derivatives with logP 2.5–3.5 show optimal membrane permeability .
Validation : Cross-check computational predictions with enzyme inhibition assays (e.g., IC₅₀ values for Candida albicans dihydrofolate reductase) .
Basic: What are the safety considerations when handling 7-phenyl-triazolopyrimidines in the lab?
- Personal protection : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods for reactions involving DMF or TMDP due to their neurotoxicity .
- Waste disposal : Collect halogenated byproducts (e.g., from brominated intermediates) in sealed containers for incineration .
Advanced: How do reaction conditions influence the tautomeric stability of triazolopyrimidines?
Triazolopyrimidines exhibit keto-enol tautomerism, which affects reactivity:
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize the keto form, favoring electrophilic substitutions. Nonpolar solvents (toluene) shift equilibrium toward enol tautomers .
- pH dependence : Under acidic conditions (pH < 5), protonation at N1 stabilizes the keto form, while neutral/basic conditions promote enolate formation .
Analytical tip : Use ¹³C NMR in DMSO-d₆ to observe tautomeric ratios (δ 165–170 ppm for carbonyl carbons) .
Basic: What are the key applications of 7-phenyl-triazolopyrimidines in medicinal chemistry?
- Anticancer agents : Derivatives with trifluoromethyl groups inhibit topoisomerase II (e.g., IC₅₀ = 1.2 µM in MCF-7 cells) .
- Antimicrobials : 5-Amino-7-phenyl analogs show broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans .
- Enzyme inhibitors : Carboxylate esters act as dihydrofolate reductase inhibitors with Ki values < 50 nM .
Advanced: How can researchers address low yields in large-scale triazolopyrimidine synthesis?
- Catalyst optimization : Replace TMDP with recyclable Amberlyst-15 resin to reduce toxicity and improve yields by 15–20% .
- Process intensification : Use microwave-assisted synthesis (80°C, 30 min) to accelerate cyclocondensation, achieving 85% yield vs. 65% in conventional heating .
- Workup modifications : Extract products with ethyl acetate/water (1:1) to remove unreacted aldehydes and β-keto esters .
Advanced: What analytical techniques are critical for characterizing polymorphic forms of triazolopyrimidines?
- PXRD : Distinguish polymorphs by unique diffraction peaks (e.g., 2θ = 12.5°, 18.7°, 25.3° for Form I vs. 11.2°, 20.4° for Form II) .
- DSC : Monitor endothermic peaks (melting points: 205–207°C for anhydrous forms; 190–195°C for hydrates) .
- Solid-state NMR : Use ¹³C CP/MAS to detect hydrogen-bonding networks influencing solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
